3-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde
Overview
Description
3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde with the molecular formula C14H8F4O. This compound is known for its unique structural features, which include a biphenyl core substituted with fluoro and trifluoromethyl groups, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Boronic Acid: The boronic acid derivative of 3-fluoro-4’-(trifluoromethyl)biphenyl is prepared.
Coupling Reaction: The boronic acid is then coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid.
Reduction: 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
4-Trifluoromethylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3’-(Trifluoromethyl)biphenyl-4-carboxaldehyde: Another fluorinated biphenyl aldehyde with slightly different substitution patterns.
Uniqueness
3-Fluoro-4’-(trifluoromethyl)biphenyl-4-carbaldehyde stands out due to its combination of fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and in applications requiring high metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-fluoro-4-[4-(trifluoromethyl)phenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)14(16,17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXJYGCBKLXIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.